3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride
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Overview
Description
3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C11H13N3O2·HCl. It is known for its unique structure, which includes an imidazolidine-2,4-dione core substituted with a 4-(aminomethyl)phenyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride typically involves the reaction of 4-(aminomethyl)benzoic acid with 1-methylimidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione
- 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione sulfate
- 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione phosphate
Uniqueness
3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride is unique due to its specific hydrochloride salt form, which may confer different solubility, stability, and reactivity properties compared to its sulfate and phosphate counterparts. These differences can influence its applications and effectiveness in various research and industrial contexts .
Properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-13-7-10(15)14(11(13)16)9-4-2-8(6-12)3-5-9;/h2-5H,6-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVDIVUEECOKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC=C(C=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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